
SR-59230A free base
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(2S)-1-(2-ethylphenoxy)-3-[[(1S)-1,2,3,4-tetrahydronaphthalen-1-yl]amino]-2-propanol is a member of tetralins.
Wissenschaftliche Forschungsanwendungen
1. Advances in Spectroscopic Imaging Techniques
SR-59230A has implications in the field of spectroscopic imaging, particularly in stimulated Raman scattering (SRS) microscopy. This technique, offering label-free chemical contrast, has seen significant advancements due to its sensitivity and ability to provide background-free, interpretable chemical contrast. It has been used in various biomedical applications, such as imaging brain and skin tissues based on intrinsic lipid contrast and monitoring drug delivery (Freudiger et al., 2008; Beier et al., 2011; Fu et al., 2013).
2. Synchrotron Radiation (SR) in Material Sciences
SR-59230A is also relevant in the field of synchrotron radiation (SR), which has been used extensively in material science research. This includes the study of actinide-based materials, which is crucial for nuclear energy research. SR techniques like X-ray absorption spectroscopy and X-ray diffraction provide essential data for characterizing these materials (Shi et al., 2014).
3. Applications in Ecology and Remote Sensing
The field of ecology has benefited from the applications of satellite remote sensing (SRS), related to SR-59230A, in monitoring biodiversity and environmental changes. This technology offers repeatable, standardized information, aiding in the assessment of ecosystems and natural resource management (Pettorelli et al., 2014).
4. Development in Aerospace Engineering
SR-59230A has also found applications in aerospace engineering, particularly in the analysis of wake flow dynamics of space launchers and aircraft. This research is crucial for enhancing the efficiency and safety of aerospace vehicles (Statnikov et al., 2013; Hicks, 1992).
Eigenschaften
CAS-Nummer |
174689-38-4 |
|---|---|
Produktname |
SR-59230A free base |
Molekularformel |
C21H27NO2 |
Molekulargewicht |
325.4 g/mol |
IUPAC-Name |
(2S)-1-(2-ethylphenoxy)-3-[[(1S)-1,2,3,4-tetrahydronaphthalen-1-yl]amino]propan-2-ol |
InChI |
InChI=1S/C21H27NO2/c1-2-16-8-4-6-13-21(16)24-15-18(23)14-22-20-12-7-10-17-9-3-5-11-19(17)20/h3-6,8-9,11,13,18,20,22-23H,2,7,10,12,14-15H2,1H3/t18-,20-/m0/s1 |
InChI-Schlüssel |
VFDHMSXXELYMRW-ICSRJNTNSA-N |
Isomerische SMILES |
CCC1=CC=CC=C1OC[C@H](CN[C@H]2CCCC3=CC=CC=C23)O |
SMILES |
CCC1=CC=CC=C1OCC(CNC2CCCC3=CC=CC=C23)O |
Kanonische SMILES |
CCC1=CC=CC=C1OCC(CNC2CCCC3=CC=CC=C23)O |
Andere CAS-Nummern |
174689-38-4 |
Synonyme |
3-(2-ethylphenoxy)-1-(1,2,3,4-tetrahydronaphth-1-ylamino)-2-propanol oxalate SR 59230A SR-59230A SR59230A |
Herkunft des Produkts |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



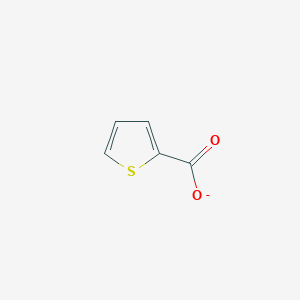

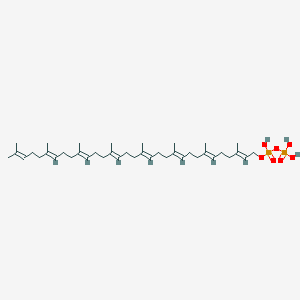
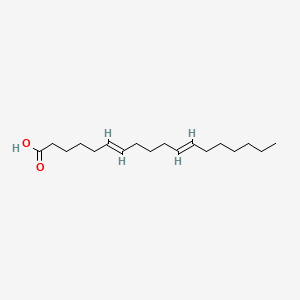
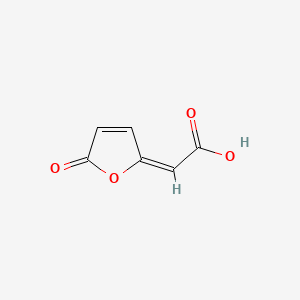

![(15E,17E,19E,21E)-23-(4-amino-3,5-dihydroxy-6-methyloxan-2-yl)oxy-1,3,5,6,27-pentahydroxy-9-oxo-11-propan-2-yl-10,29-dioxabicyclo[23.3.1]nonacosa-15,17,19,21-tetraene-26-carboxylic acid](/img/structure/B1233298.png)


![5-[[4-[(E)-2-(1H-benzimidazol-2-yl)-2-cyanoethenyl]-2-ethoxyphenoxy]methyl]furan-2-carboxylic acid](/img/structure/B1233301.png)
![(3S,4S,6S,8S,10R,12R,14R,16R,17Z,19Z,21Z,23Z,25Z,27S,28S)-4,6,8,10,12,14,16,27-octahydroxy-3-[(1R)-1-hydroxyhexyl]-17,28-dimethyl-1-oxacyclooctacosa-17,19,21,23,25-pentaen-2-one](/img/structure/B1233302.png)
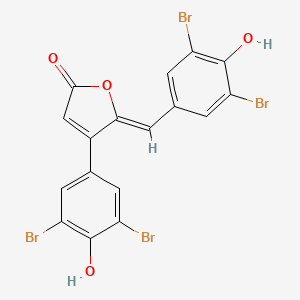
![N-[(Z)-[2-(1H-imidazol-2-yl)-1-phenylethylidene]amino]-3,4,5-trimethoxybenzamide](/img/structure/B1233304.png)
